

(+)-Matairesinol CAS number and molecular formula

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Compound of Interest

Compound Name: (+)-Matairesinol

Cat. No.: B1153668

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An In-depth Technical Guide to (+)-Matairesinol

Core Compound Details

Identifier	Value
Compound Name	(+)-Matairesinol
CAS Number	580-72-3[1][2][3][4][5]
Molecular Formula	C20H22O6[1][2][3][6]
Molecular Weight	358.39 g/mol [3][5]
IUPAC Name	(3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[6][7]
Synonyms	(-)-Matairesinol, Artigenin congener[1][3][7]

Introduction

(+)-Matairesinol is a plant lignan, a class of polyphenolic compounds widely distributed in the plant kingdom and found in various foodstuffs.[7][8] It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a subject of significant interest for researchers, scientists, and drug development professionals. [2] This technical guide provides a comprehensive overview of **(+)-Matairesinol**, focusing on its biological effects, underlying mechanisms of action, and relevant experimental data.

Biological Activities and Mechanisms of Action

(+)-Matairesinol exhibits a range of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory and Antioxidant Effects

(+)-Matairesinol has demonstrated potent anti-inflammatory and antioxidant effects in various experimental models. A key mechanism is its ability to suppress inflammatory responses and oxidative stress in sepsis-mediated brain injury.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Signaling Pathways Involved:

- **AMPK Activation:** **(+)-Matairesinol** upregulates the expression of AMP-activated protein kinase (AMPK).[\[1\]](#)[\[3\]](#)[\[6\]](#)
- **MAPK and NF-κB Inhibition:** It dampens the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[\[1\]](#)[\[3\]](#)[\[6\]](#)
- **Nrf2/HO-1 Upregulation:** The compound upregulates Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), key components of the antioxidant response.[\[1\]](#)[\[3\]](#)[\[6\]](#)

Experimental Data: Effects on Sepsis-Mediated Brain Injury

In vitro studies using lipopolysaccharide (LPS)-stimulated microglia and neurons, and in vivo studies using a cecal ligation and perforation (CLP) rat model of sepsis have provided quantitative data on the effects of **(+)-Matairesinol**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Experimental Model	Treatment	Concentration/ Dosage	Observed Effects	Reference
LPS-stimulated BV2 microglia	(+)-Matairesinol	6.25, 12.5, 25 μ M	Inhibition of nitric oxide production, and reduced expression of inducible nitric oxide synthase and cyclooxygenase-2.[7]	[7]
LPS-treated NSC-34 and HT22 neurons	(+)-Matairesinol	5, 10, 20 μ g/mL	Abated the anti-proliferative and pro-apoptotic effects of LPS and alleviated oxidative stress and inflammation.[2]	[2][6]
CLP rat model	(+)-Matairesinol	5, 10, 20 mg/kg (oral)	Improved neuronal apoptosis, weakened microglial activation, and hampered the expression of pro-inflammatory factors.[2][6]	[2][6]

Experimental Protocols:

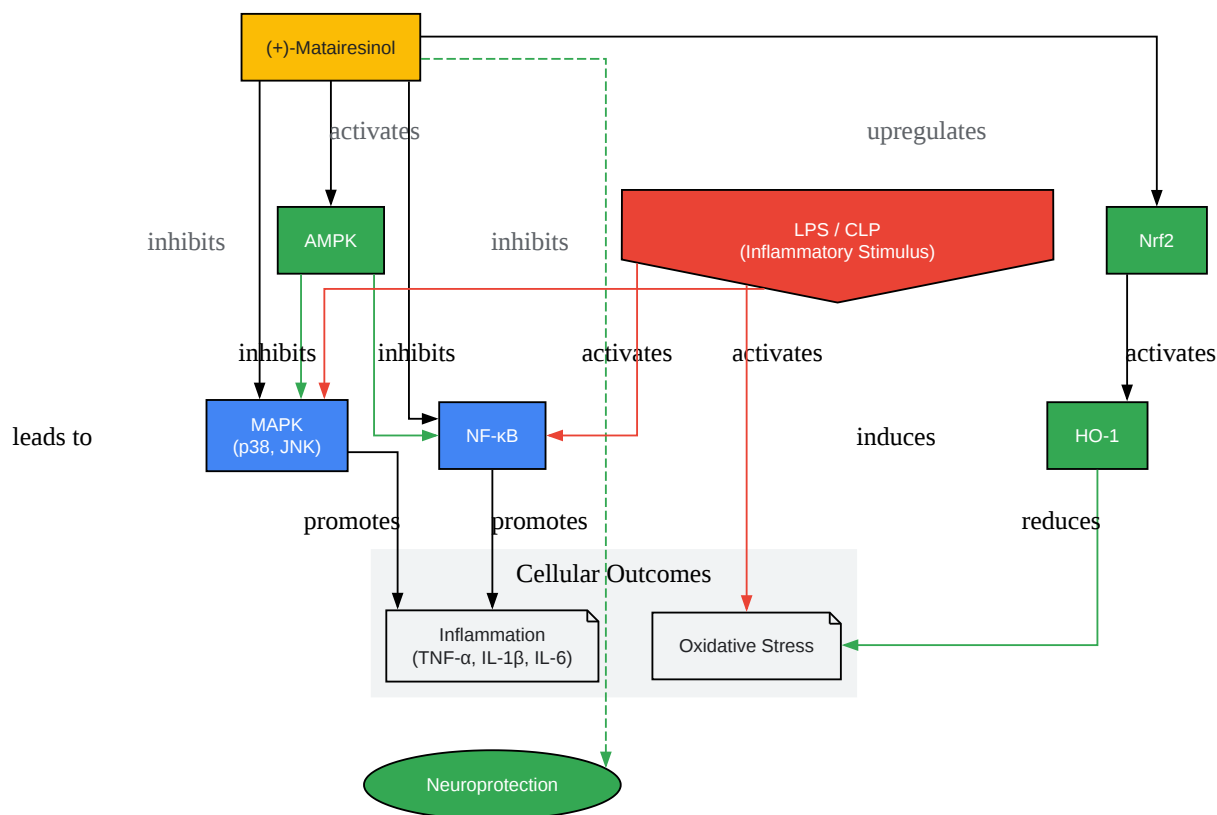
In Vitro Sepsis Model:[2][6]

- Cell Lines: Murine microglial cells (BV2), motor neuron-like hybrid cells (NSC-34), and hippocampal neurons (HT22).
- Induction of Inflammation: Treatment with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
- Treatment: Incubation with varying concentrations of **(+)-Matairesinol** (5 to 20 µg/mL) for 48 hours.
- Assays:
 - Cell Viability: MTS assay.
 - Oxidative Stress Markers: Measurement of malondialdehyde (MDA) production and activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) using BCA protein assay kits.
 - Inflammatory Cytokines: Enzyme-linked immunosorbent assay (ELISA) to measure levels of TNF-α, IL-1β, IL-6, IFN-γ, IL-8, and MCP1.
 - Protein Expression: Western blot analysis for Nrf2, HO-1, MAPK p38, JNK, and NF-κB.

In Vivo Sepsis Model:[\[2\]](#)[\[6\]](#)

- Animal Model: Cecal ligation and perforation (CLP) surgery in rats.
- Treatment: Oral administration of **(+)-Matairesinol** at different concentrations (5, 10, 20 mg/kg) for 48 hours post-surgery.
- Analysis:
 - Biochemical Assays: Measurement of MDA and SOD in serum and brain tissue.
 - Immunohistochemistry (IHC): Staining for Iba-1 (microglial marker) and Caspase-3 (apoptosis marker).
 - Western Blot: Analysis of AMPK, MAPK, JNK, and NF-κB phosphorylation in brain tissue.

Signaling Pathway Diagram:



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Caption: Anti-inflammatory and antioxidant signaling pathway of **(+)-Matairesinol**.

Anticancer Effects

(+)-Matairesinol has shown promising anticancer activity, particularly in pancreatic cancer cells, by inducing mitochondrial dysfunction and apoptosis.[5][9][10][11]

Signaling Pathways Involved:

- MAPK Pathway Modulation: **(+)-Matairesinol** elevates the phosphorylation of JNK and p38 while suppressing the phosphorylation of ERK1/2.[\[5\]](#)
- PI3K/AKT Pathway Activation: It increases the phosphorylation levels of AKT.[\[5\]](#)

Experimental Data: Effects on Pancreatic Cancer Cells

Studies on human pancreatic cancer cell lines (MIA PaCa-2 and PANC-1) have demonstrated the dose-dependent anticancer effects of **(+)-Matairesinol**.[\[5\]](#)[\[9\]](#)[\[11\]](#)

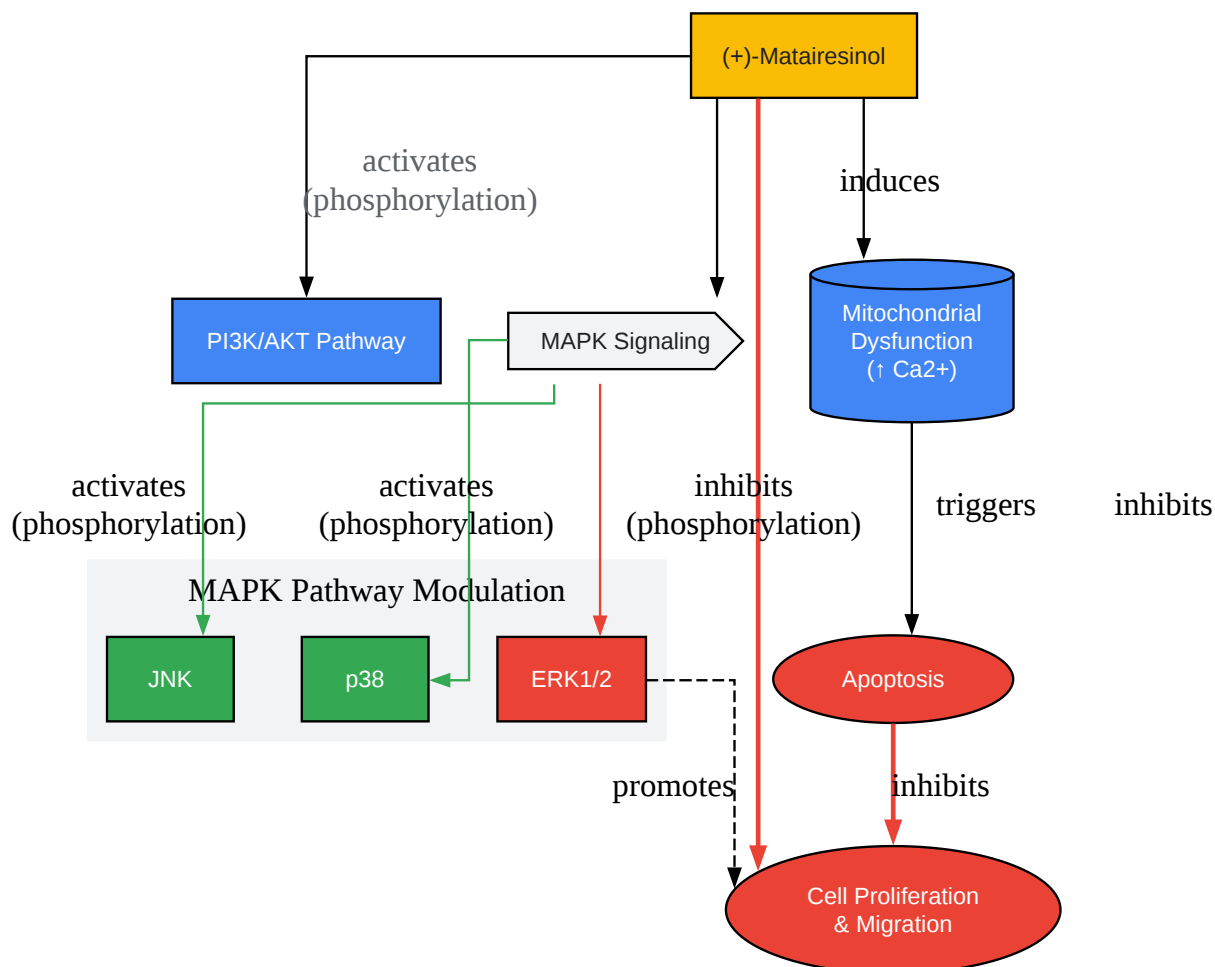
Cell Line	Treatment Concentration	Observed Effects	Reference
PANC-1	80 μ M	Reduced phosphorylation of ERK1/2 by 0.49-fold; increased phosphorylation of JNK by 3.8-fold and AKT by 1.9-fold.[5]	[5]
MIA PaCa-2	80 μ M	Reduced phosphorylation of ERK1/2 by 0.55-fold; increased phosphorylation of JNK by 1.4-fold and AKT by 1.8-fold.[5]	[5]
PANC-1 and MIA PaCa-2	80 μ M	Increased cytosolic calcium levels by 280% and 551%, respectively; increased mitochondrial calcium levels by 167% and 192%, respectively.[5]	[5]
PANC-1 and MIA PaCa-2	80 μ M in combination with 20 μ M 5-FU	Synergistic antiproliferative effect, reducing proliferation from ~73% to ~34% compared to 5-FU alone.[10]	[10]

Experimental Protocols:

- Cell Lines: Human pancreatic cancer cell lines MIA PaCa-2 and PANC-1.

- Cell Proliferation Assay: Treatment with various concentrations of **(+)-Matairesinol** (0-100 μ M) followed by cell viability measurement.
- Apoptosis and Mitochondrial Function:
 - Calcium Measurement: Use of Fluo-4 and Rhod-2 dyes to measure cytosolic and mitochondrial calcium levels, respectively, via flow cytometry.
- Western Blot Analysis: Assessment of the phosphorylation status of proteins in the MAPK and PI3K/AKT signaling pathways.
- Gene Expression Analysis: qPCR to evaluate the transcriptional levels of genes related to cell migration (e.g., FOXM1, MMP1, VEGFA, PLAU).[\[10\]](#)[\[11\]](#)

Signaling Pathway Diagram:



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Caption: Anticancer signaling pathway of **(+)-Matairesinol** in pancreatic cancer cells.

Adiponectin Receptor Agonism

(+)-Matairesinol has been identified as an agonist of the adiponectin receptor 1 (AdipoR1).[4] Adiponectin is a hormone derived from adipose tissue that plays a crucial role in suppressing metabolic disorders. Agonism of its receptors is a therapeutic strategy for conditions like type 2 diabetes, obesity, and atherosclerosis.[4]

Summary and Future Directions

(+)-Matairesinol is a promising natural compound with well-documented anti-inflammatory, antioxidant, and anticancer properties. Its mechanisms of action involve the modulation of key cellular signaling pathways, including AMPK, MAPK, NF- κ B, and PI3K/AKT. The available data, primarily from preclinical studies, highlights its potential for the development of novel therapeutics for a range of diseases.

Future research should focus on:

- Elucidating the detailed molecular interactions of **(+)-Matairesinol** with its protein targets.
- Conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety in humans.
- Exploring its potential as an adjunct therapy to enhance the efficacy of existing treatments, as suggested by its synergistic effects with 5-fluorouracil.[10]

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